molecular formula C12H19F3N2O B3000384 1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one CAS No. 2097932-31-3

1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one

Cat. No. B3000384
CAS RN: 2097932-31-3
M. Wt: 264.292
InChI Key: ATBJIHSNZHRGMS-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features, which include a pyrrolidin-2-one core, a piperidine ring, and a trifluoromethyl group. Such compounds are often synthesized for their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related piperidine and pyrrolidine derivatives has been explored through various methods. One approach involves a one-pot cascade synthesis using biocatalysts such as carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED), which allows for the generation of chiral mono- and disubstituted piperidines and pyrrolidines from keto acids or keto aldehydes with high conversion and stereoselectivity . Another method described the synthesis of a pyrrolidine derivative through a four-step synthetic approach, including a palladium-catalyzed step to introduce a trimethylstannyl leaving group . Additionally, a novel synthesis route for 2,3-disubstituted pyrrolidines and piperidines has been reported, which is based on the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For instance, the crystal structure of a similar compound, 1-(4-Methylbenzyl)piperidin-4-one O

Scientific Research Applications

Synthesis and Structural Analysis

A study by Wojciechowska-Nowak et al. (2011) discusses the synthesis and spectral characteristics of related thioanalogues of N-1-methylanabasine and nicotine, providing insight into the structural properties and potential applications in material science and organic chemistry. The structural confirmation of these compounds was achieved through NMR, IR, UV, and mass spectroscopy, along with X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).

Catalysis and Polymerization

The work of Wang et al. (2012) on NNN-tridentate pyrrolyl rare-earth metal complexes explores their structure and catalysis, specifically on the selective living polymerization of isoprene. This research highlights the potential of using such complexes in polymer synthesis, offering valuable insights into the development of new materials (Wang, Liu, & Cui, 2012).

Anticancer Activity

Hadiyal et al. (2020) introduced an efficient method for the synthesis of polysubstituted 4H-Pyran derivatives, showcasing their anticancer activity. This study emphasizes the importance of structural modifications to enhance biological activity, providing a path forward for the development of novel anticancer agents (Hadiyal et al., 2020).

Corrosion Inhibition

Research by Kaya et al. (2016) on the inhibition efficiencies of piperidine derivatives on iron corrosion illustrates the application of such compounds in protecting materials against degradation. This study is pivotal for industrial applications where material longevity is critical (Kaya et al., 2016).

Molecular Design for Near-Infrared Absorbers

Reddy et al. (2013) describe the synthesis of synthetic bacteriochlorins with integral spiro-piperidine motifs, demonstrating the utility of these designs in tailoring the spectral properties of near-infrared absorbers. This work has implications for the development of materials for photodynamic therapy and solar energy conversion (Reddy et al., 2013).

properties

IUPAC Name

1-methyl-4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O/c1-16-7-9(6-11(16)18)8-17-4-2-10(3-5-17)12(13,14)15/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBJIHSNZHRGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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